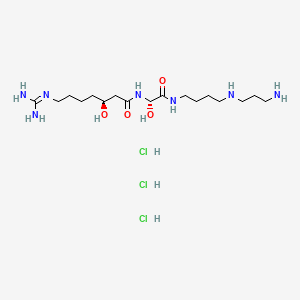![molecular formula C16H16F3N3O B1401725 N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide CAS No. 1311279-39-6](/img/structure/B1401725.png)
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. G-Quadruplex Stabilization and Cytotoxic Activity
- Research Findings : A derivative of pyridyl polyoxazoles, which includes a structure similar to N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide, was identified as a selective stabilizer of G-quadruplex DNA. This stabilization was linked to significant cytotoxic activity and showed promising in vivo anticancer activity against human breast cancer xenografts in mice (Blankson et al., 2013).
2. Radiochemistry and PET Imaging
- Research Significance : Compounds within this chemical class, particularly those modified with fluorine atoms, have been used in radiosynthesis for positron emission tomography (PET) imaging. This application is particularly relevant in imaging the translocator protein (18 kDa), which is significant in neurological research (Dollé et al., 2008).
3. Antimicrobial Activity
- Application in Medicine : Derivatives of this compound have been synthesized and tested for antimicrobial activities. Such research indicates potential applications in developing new antimicrobial agents (Bondock et al., 2008).
4. Synthetic Chemistry Applications
- Chemical Synthesis : This compound and its derivatives have been utilized in various synthetic chemistry applications. For example, they have been used as intermediates in the synthesis of heterocycles and explored for their utility in constructing complex chemical structures (Hanessian & Moralioglu, 1972).
5. Agricultural Applications
- Plant Protection : A related compound, Mefluidide, has shown the capability to protect chilling-sensitive plants like cucumber and corn from chilling injury, indicating potential agricultural applications (Tseng & Li, 1984).
6. Quantum Calculations and Molecular Docking
- Computational Chemistry : The reactivity and properties of derivatives of N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide have been studied through quantum calculations and molecular docking, offering insights into their molecular interactions and stability (Fahim & Ismael, 2019).
7. Catalysis in Organic Synthesis
- Organic Chemistry : Derivatives of this compound have been used as catalysts in organic synthesis, particularly in the acylation of inert alcohols and phenols, demonstrating their utility in facilitating chemical reactions (Liu et al., 2014).
Propiedades
IUPAC Name |
N-[2-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-10(23)21-14-7-5-4-6-12(14)13-8-11(16(17,18)19)9-20-15(13)22(2)3/h4-9H,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWOCSKAPHSCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-1-[3-(trifluoromethyl)pyridin-2-YL]piperidin-4-amine](/img/structure/B1401643.png)
![[6-(4-Diethylaminomethyl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1401644.png)










